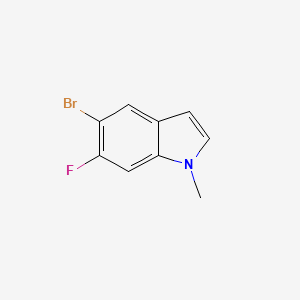

5-Bromo-6-fluoro-1-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a multitude of biologically active compounds. researchgate.net This is attributed to its ability to mimic the structure of peptides and to engage in various non-covalent interactions with biological targets such as proteins and enzymes. researchgate.net The indole ring is present in a wide array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous complex alkaloids with potent pharmacological activities.

In contemporary organic synthesis, the indole scaffold serves as a versatile building block for the construction of complex molecular architectures. Its rich chemistry allows for functionalization at various positions of the heterocyclic ring system. Numerous named reactions, such as the Fischer, Bischler, and Madelung indole syntheses, have been developed and refined over the years to provide access to a diverse range of indole derivatives. The continuous development of novel synthetic methodologies highlights the enduring importance of this heterocyclic system in modern organic chemistry.

Strategic Importance of Halogenation in Indole Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold is a critical strategy in the design of functional molecules, particularly in the realm of medicinal chemistry. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, the inclusion of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase a compound's binding affinity through favorable electrostatic interactions. Bromine, on the other hand, is often used as a reactive handle for further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents, thereby expanding the chemical space accessible from a single halogenated intermediate. The strategic placement of halogens can thus be used to fine-tune the pharmacological profile of an indole-based drug candidate.

Contextualization of 5-Bromo-6-fluoro-1-methyl-1H-indole within Halogenated Indole Research

This compound is a synthetically designed molecule that represents a confluence of several important structural motifs in medicinal chemistry. While specific research focusing exclusively on this compound is limited, its structure suggests its primary role as a valuable intermediate in the synthesis of more complex molecules, particularly in the discovery of novel therapeutic agents.

The key structural features of this compound are:

An indole core , providing the foundational "privileged scaffold".

A bromine atom at the 5-position , which serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.

A fluorine atom at the 6-position , which is known to enhance metabolic stability and can modulate the electronic properties and binding interactions of the molecule.

A methyl group at the 1-position (the indole nitrogen), which removes the hydrogen bond donor capability of the parent indole and can influence the compound's solubility and metabolic profile.

The combination of bromine and fluorine on the indole ring makes this compound a particularly interesting building block. For example, its parent compound, 5-bromo-6-fluoro-1H-indole, and its derivatives are cited in the patent literature as intermediates in the synthesis of kinase inhibitors, a major class of anticancer drugs. nih.gov The strategic placement of these halogens allows for precise modification and optimization of the molecule's interaction with the kinase active site. The N-methylation to form the title compound further refines its properties for potential drug development.

While detailed studies on the biological activity of this compound itself are not widely published, its value is clearly established as a precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. A derivative, this compound-3-carbaldehyde, is commercially available, indicating its utility in further chemical transformations. bldpharm.com

Compound Data

Below are tables detailing the properties of this compound and its parent compound, 5-Bromo-6-fluoro-1H-indole.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇BrFN |

| Molecular Weight | 228.06 g/mol |

| Appearance | Not specified |

| CAS Number | 1034894-76-2 |

Data for this compound is limited in public databases. The CAS number is for the 6-bromo-5-fluoro isomer, highlighting the specificity of these structures.

Table 2: Properties of 5-Bromo-6-fluoro-1H-indole

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | nih.gov |

| Molecular Weight | 214.03 g/mol | nih.gov |

| Monoisotopic Mass | 212.959 Da | nih.gov |

| CAS Number | 434960-42-6 | nih.gov |

| IUPAC Name | 5-bromo-6-fluoro-1H-indole | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFAACIRRMSMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of Indole Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are primary methods for determining the carbon-hydrogen framework of a molecule. For halogenated indole (B1671886) derivatives, the substitution pattern significantly influences the chemical shifts of the remaining protons and carbons. In the case of 5-Bromo-6-fluoro-1-methyl-1H-indole, the electron-withdrawing effects of the bromine and fluorine atoms, along with the N-methylation, create a distinct spectral fingerprint.

The ¹³C NMR spectrum is equally informative. The carbon atoms directly bonded to the electronegative halogen atoms experience a downfield shift. For example, in 5-bromo-3-methyl-1H-indole, the carbon bearing the bromine atom (C-5) resonates at approximately 112.50 ppm. rsc.org The presence of a fluorine atom at C-6 would further influence the chemical shifts of the surrounding carbons due to its high electronegativity and through-space coupling.

Table 1: Representative ¹H NMR Data for Substituted Indoles

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| 5-Methoxy-3-methyl-1H-indole | CDCl₃ | 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H) |

| 5-Fluoro-3-methyl-1H-indole | CDCl₃ | 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) |

Table 2: Representative ¹³C NMR Data for Substituted Indoles

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 5-Methoxy-3-methyl-1H-indole | CDCl₃ | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 |

| 6-Fluoro-3-methyl-1H-indole | CDCl₃ | 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 |

Advanced NMR Techniques for Comprehensive Analysis (e.g., ROESY)

While ¹H and ¹³C NMR are powerful, complex structures often require more advanced techniques for unambiguous assignment. Two-dimensional NMR experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and the spatial arrangement of substituents. For this compound, a ROESY experiment would be expected to show a correlation between the protons of the N-methyl group and the H-7 proton on the indole ring, confirming their spatial closeness.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₇BrFN), the expected monoisotopic mass would be calculated with high accuracy. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly visible in the mass spectrum. While specific HRMS data for this exact compound is not available in the provided results, HRMS data for a related bromo-fluoro compound, 8-Bromo-1a¹-phenyl-1,1a,1a¹,2,3,9b-hexahydro-4H-benzo[b]cyclobuta[hi]indolizin-4-one, shows the calculated mass for the sodium adduct [M+Na]⁺ as 376.0307 and the found mass as 376.0310, demonstrating the high accuracy of this technique. acs.org

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of a wide range of compounds. It typically produces protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺, with minimal fragmentation. This makes it particularly useful for determining the molecular weight of the parent compound. For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated form. Other ionization techniques, such as Electron Ionization (EI), can also be used and may provide information about the fragmentation pattern of the molecule, which can aid in structural elucidation. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C-N, C-F, and C-Br bonds. The N-H stretching vibration, typically seen around 3400 cm⁻¹ in unsubstituted indoles, would be absent due to the N-methylation. rsc.org The C-F stretching vibration usually appears in the region of 1000-1400 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, typically between 500 and 600 cm⁻¹. The aromatic C-H stretching and bending vibrations would also be present. Analysis of the vibrational spectra of similar halogenated compounds can provide a basis for the assignment of the observed bands. documentsdelivered.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For an N-methylated indole derivative like this compound, the absence of an N-H stretching vibration, typically observed around 3400 cm⁻¹ in unsubstituted indoles, would be a key identifying feature. The presence of the methyl group attached to the nitrogen atom would likely give rise to C-H stretching vibrations in the 2950-2850 cm⁻¹ region.

The aromatic C-H stretching vibrations of the indole ring are expected to appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic system typically produce a series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene (B151609) ring, with bromine and fluorine atoms, will influence the exact position and intensity of these peaks. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, generally in the 1100-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

A detailed analysis of the FTIR spectrum of a related compound, 6-isocyano-1-methyl-1H-indole, reveals characteristic peaks that can be extrapolated to understand the spectrum of this compound. For instance, the study on 6-isocyano-1-methyl-1H-indole demonstrated the sensitivity of the substituent's vibrational frequency to its local environment mdpi.com.

Table 1: Expected FTIR Spectral Data for this compound based on Analogous Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (N-CH₃) | 2950-2850 | Stretching |

| Aromatic C=C | 1620-1450 | Stretching |

| C-N | 1360-1250 | Stretching |

| C-F | 1100-1000 | Stretching |

| C-Br | 700-500 | Stretching |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Structure and Conformation

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a series of spots of varying intensity, which are recorded by a detector. The analysis of the positions and intensities of these diffracted beams allows for the determination of the electron density distribution within the crystal, from which the atomic positions can be derived.

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its chemical structure. It would confirm the positions of the bromine and fluorine atoms on the indole ring and the methylation on the nitrogen atom. Furthermore, it would reveal the planarity of the indole ring system and the conformation of the N-methyl group relative to the ring.

Studies on other substituted indoles have shown that they can crystallize in various crystal systems, such as monoclinic or orthorhombic, with different space groups. For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined to be in the triclinic crystal system with the P-1 space group. This analysis also revealed details about intermolecular interactions, such as π–π stacking, which are crucial for understanding the solid-state properties of the material.

Table 2: Illustrative Crystallographic Data for a Substituted Indole Derivative

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.5010 |

| β (°) | 98.6180 |

| γ (°) | 103.8180 |

| Volume (ų) | 900.07 |

| Z (molecules/unit cell) | 4 |

Note: The data in this table is for a related substituted indole and is provided for illustrative purposes only.

The determination of the absolute structure through single-crystal X-ray diffraction is the gold standard for structural elucidation and provides a definitive framework for interpreting the spectroscopic data and understanding the chemical behavior of this compound.

Computational Chemistry and Theoretical Insights into Halogenated Indoles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to various indole (B1671886) derivatives to calculate molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For halogenated indoles, DFT calculations, often paired with functionals like ωB97X-D which account for dispersion forces, are crucial for accurately describing non-covalent interactions. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational analyses is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For 5-Bromo-6-fluoro-1-methyl-1H-indole, this process would calculate the most stable bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 6-bromo-4-fluoro-indolin-2-one, utilize DFT and Møller-Plesset second-order perturbation theory (MP2) to achieve optimized geometries that are in good agreement with experimental X-ray crystallography data. bohrium.comnih.gov The planarity of the indole ring system is a key feature, and computational analysis can quantify any minor deviations from planarity caused by the steric and electronic effects of the bromine, fluorine, and methyl substituents. Conformational analysis would primarily focus on the orientation of the N-methyl group relative to the indole plane, which is typically found to be of low energetic significance.

Table 1: Representative Optimized Geometrical Parameters for an Indole Ring (Note: This table is illustrative, based on general findings for indole systems, as specific optimized geometry for this compound is not available in the cited literature.)

| Parameter | Typical Value (Å or °) | Description |

| C2-C3 Bond Length | ~1.37 - 1.39 Å | Double bond character within the pyrrole (B145914) ring. |

| C4-C5 Bond Length | ~1.39 - 1.41 Å | Aromatic bond in the benzene (B151609) ring portion. |

| C-Br Bond Length | ~1.88 - 1.92 Å | Length of the carbon-bromine bond. |

| C-F Bond Length | ~1.34 - 1.36 Å | Length of the carbon-fluorine bond. |

| C-N-C Angle | ~108° - 110° | Bond angle within the five-membered pyrrole ring. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. acs.orgufla.br The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be distributed across the π-system of the indole ring, characteristic of aromatic compounds. The electron-donating methyl group at the N1 position and the electron-withdrawing halogen atoms at the C5 and C6 positions will modulate the energy levels of these orbitals. The LUMO is also expected to be a π* orbital distributed over the aromatic system. The precise energies and distributions are determined via DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In studies of halogenated oxindoles, MEP analysis has been used to understand intermolecular interactions. researchgate.netnih.gov For this compound, an MEP map would likely show negative potential around the fluorine atom and delocalized over the π-system of the indole ring, indicating sites for electrophilic interaction. The hydrogen atoms and the region around the bromine atom's σ-hole would exhibit positive potential, marking them as sites for nucleophilic interaction.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to describe global reactivity. researchgate.net These descriptors provide quantitative measures of a molecule's stability and reactivity.

Table 2: Key Quantum Chemical Parameters Derived from FMO Energies (Note: The formulas provided are based on Koopmans' theorem approximations. The values would be calculated using the specific HOMO and LUMO energies obtained from DFT for the molecule.)

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have a larger energy gap. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; measures the ease of electron distribution change. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity. |

| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Mechanistic Pathway Elucidation via Computational Modeling

Beyond static properties, computational chemistry is instrumental in mapping out the reaction mechanisms, identifying intermediates, and calculating the energetics of chemical transformations.

Transition State Analysis and Energy Barrier Calculations

To understand how a molecule like this compound might react, computational chemists model the entire reaction coordinate. This involves identifying the structure and energy of the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For instance, DFT calculations on the halogenation of indole have been used to model the electrophilic attack and locate the relevant transition states. nih.gov In one study, the activation energy for the chlorination of indole at the C6 position was calculated to be 18.2 kcal/mol. nih.gov Similar calculations for this compound could predict its reactivity in various reactions, such as further electrophilic substitution, by determining the energy barriers for attack at different positions on the indole ring. Such analysis provides fundamental insights into the regioselectivity and feasibility of synthetic transformations.

Topological Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in a crystal, providing a detailed picture of how adjacent molecules interact. For this compound, this analysis would be crucial for understanding its solid-state packing and the nature of non-covalent interactions, which are fundamental in crystal engineering and materials science. nih.govbohrium.com

The analysis involves generating a Hirshfeld surface, which is the boundary where the electron density contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov This surface can be color-mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. nih.gov This visualization immediately identifies key interactions like hydrogen bonds and halogen bonds.

For a molecule containing bromine and fluorine, several types of interactions would be of interest, including:

Halogen Bonding: Interactions involving the electropositive region (σ-hole) on the bromine atom.

Hydrogen Bonding: C–H···F and C–H···Br contacts are expected, and their relative strengths can be assessed. mdpi.com

π–π Stacking: Interactions between the aromatic indole rings.

By decomposing the Hirshfeld surface into a 2D "fingerprint plot," the percentage contribution of each type of intermolecular contact to the total surface area can be quantified. nih.gov Studies on similar halogenated oxindoles have used this method to compare the interaction landscapes, showing, for example, the relative importance of N-H···O, C-H···O, and C-H···F hydrogen bonds versus Br···Br halogen interactions. mdpi.comresearchgate.net This analysis provides a quantitative basis for understanding how substitutions, such as replacing hydrogen with fluorine, can alter crystal packing. bohrium.com

Table 2: Representative Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Halogenated Indole

| Interaction Type | Description | Estimated Contribution (%) |

|---|---|---|

| H···H | General van der Waals contacts | 45.5% |

| C···H / H···C | π-hydrogen interactions | 20.2% |

| F···H / H···F | Weak hydrogen bonds involving fluorine | 12.8% |

| Br···H / H···Br | Weak hydrogen bonds involving bromine | 9.5% |

| Br···C / C···Br | Contacts associated with π-system and bromine | 5.0% |

| C···C | Contacts associated with π-π stacking | 3.7% |

| Other | Miscellaneous contacts | 3.3% |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic excited states of molecules. uci.eduohio-state.edu It offers a favorable balance between computational cost and accuracy, making it a widely used method for predicting absorption and emission spectra. rsc.org For this compound, TD-DFT calculations are essential for understanding its photophysical properties, such as its color and fluorescence potential.

The method works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu This allows for the determination of vertical excitation energies, which correspond to the absorption of photons, and oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net A typical TD-DFT study provides a list of excited states, their energies, and the nature of the electronic transitions involved (e.g., HOMO → LUMO, HOMO-1 → LUMO). researchgate.net

One of the key challenges and areas of investigation in TD-DFT is the choice of the exchange-correlation (XC) functional, as the accuracy of the results can be sensitive to this choice. ohio-state.edu For molecules with potential charge-transfer character in their excited states, standard functionals can sometimes be inaccurate, and long-range corrected functionals are often employed. rsc.org Analysis of the molecular orbitals involved in the main electronic transitions provides a chemically intuitive picture of the excitation, for instance, identifying it as a π→π* or n→π* transition, and revealing how charge is redistributed within the molecule upon excitation. researchgate.net

Table 3: Illustrative TD-DFT Calculation Results for the Lowest Singlet Excited States of a Halogenated Indole

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.21 | 294 | 0.15 | HOMO → LUMO (95%) |

| S2 | 4.66 | 266 | 0.08 | HOMO-1 → LUMO (88%) |

| S3 | 4.98 | 249 | 0.25 | HOMO → LUMO+1 (92%) |

| S4 | 5.25 | 236 | 0.02 | HOMO-2 → LUMO (75%) |

Mechanistic Investigations of 5 Bromo 6 Fluoro 1 Methyl 1h Indole Reactivity

Role of Halogen Substituents in Directing Reaction Pathways

However, the positions of these halogens at C5 and C6 are crucial in directing incoming reagents. The electron-withdrawing nature of these substituents can make the indole (B1671886) nucleus more susceptible to certain types of reactions that are less common for electron-rich indoles.

The electrophilic character of the benzenoid ring, enhanced by the halogen substituents, also opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions, although this is generally challenging for indole itself. However, with strong activation, such pathways could be envisaged.

Below is a table illustrating the expected outcomes of common electrophilic substitution reactions on 5-Bromo-6-fluoro-1-methyl-1H-indole, based on general principles of indole reactivity.

| Reaction Type | Reagent | Expected Major Product | Rationale |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | This compound-3-carbaldehyde | The C3 position is the most electron-rich and sterically accessible for electrophilic attack. |

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-6-fluoro-1-methyl-3-nitro-1H-indole | Nitration is a classic electrophilic substitution that favors the C3 position of indoles. |

| Halogenation | N-Bromosuccinimide (NBS) | 3,5-Dibromo-6-fluoro-1-methyl-1H-indole | Halogenation with electrophilic halogen sources occurs readily at the C3 position. |

Influence of the N1-Methyl Group on Reactivity and Selectivity

The methylation of the indole nitrogen at the N1 position has several significant consequences for the reactivity and selectivity of the molecule. Firstly, the absence of the N-H proton prevents the molecule from acting as a hydrogen bond donor. This can alter its solubility and interaction with catalysts and reagents. Secondly, it blocks reactions that typically occur at the indole nitrogen, such as N-alkylation or N-acylation, thus simplifying the product landscape in many transformations.

From a mechanistic standpoint, the N1-methyl group is an electron-donating group, which slightly increases the electron density of the pyrrole (B145914) ring, thereby enhancing the nucleophilicity of the C3 position. This effect complements the directing influence of the pyrrole nitrogen, further favoring electrophilic attack at C3. In the context of this compound, this electronic push from the N1-methyl group helps to counteract the deactivating effect of the halogens on the benzenoid ring, ensuring that the C3 position remains a highly reactive site.

Furthermore, the N1-methyl group can influence the regioselectivity of certain reactions. For instance, in metal-catalyzed C-H activation reactions, the N1-substituent can play a role in directing the catalyst to specific positions on the indole ring.

Substitution Reactions at Brominated and Fluorinated Positions

The carbon-halogen bonds at the C5 (C-Br) and C6 (C-F) positions are potential sites for substitution reactions, offering pathways to further functionalize the indole core. The C-Br bond is generally more reactive than the C-F bond in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. The bromine atom at the C5 position of this compound serves as an excellent handle for such transformations. For example, a Suzuki coupling with an arylboronic acid would be expected to proceed selectively at the C5 position to yield a 5-aryl-6-fluoro-1-methyl-1H-indole. The reactivity of bromoindazoles in Suzuki cross-coupling reactions has been demonstrated, providing a strong precedent for this type of transformation on the analogous indole structure. nih.gov

Nucleophilic aromatic substitution (SNAr) of the halogens is more challenging. The C-F bond is generally more susceptible to SNAr than the C-Br bond, especially when activated by electron-withdrawing groups. However, without strong activation, this reaction is less likely to occur under standard conditions.

The following table summarizes the expected outcomes of substitution reactions at the halogenated positions.

| Reaction Type | Reagent/Catalyst | Expected Site of Reaction | Expected Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C5-Br | 5-Aryl-6-fluoro-1-methyl-1H-indole |

| Heck Coupling | Alkene, Pd catalyst | C5-Br | 5-Alkenyl-6-fluoro-1-methyl-1H-indole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C5-Br | 5-Alkynyl-6-fluoro-1-methyl-1H-indole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C5-Br | 5-Amino-6-fluoro-1-methyl-1H-indole |

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus can undergo both oxidative and reductive transformations, leading to a variety of interesting and useful products. The specific substitution pattern of this compound will influence the course of these reactions.

Oxidative cleavage of the C2-C3 double bond is a common reaction for indoles, often leading to the formation of isatin (B1672199) or anthranilic acid derivatives. This can be achieved using various oxidizing agents such as ozone, potassium permanganate, or ruthenium tetroxide. The electron-withdrawing nature of the halogens may make the indole ring more resistant to oxidation compared to electron-rich indoles.

Reductive transformations can target either the pyrrole or the benzene (B151609) ring. Catalytic hydrogenation can lead to the saturation of the C2-C3 double bond, yielding an indoline (B122111), or under more forcing conditions, the reduction of the benzene ring. The presence of the C-Br bond also introduces the possibility of reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst or using hydride reagents.

A more contemporary approach involves photocatalytic dearomatization. acs.org This method can lead to the formation of semi-saturated polycyclic structures through intramolecular cycloadditions, offering a pathway to novel molecular scaffolds. acs.org

Catalytic Mechanisms in Indole Functionalization

Catalysis plays a pivotal role in the selective functionalization of the indole ring. For this compound, several catalytic strategies can be envisioned.

Transition-Metal Catalysis: As discussed in section 5.3, palladium-catalyzed cross-coupling reactions are key for modifying the C5 position. The general mechanism for a Suzuki coupling, for example, involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.

Brønsted Acid Catalysis: Brønsted acids can be used to catalyze the functionalization of indoles at the C6 position. nih.gov This type of remote C-H functionalization proceeds through the activation of a suitable electrophile by the Brønsted acid, which then reacts selectively at the C6 position of the indole. nih.gov For 2,3-disubstituted indoles, this method has been shown to be effective. nih.gov

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for indole functionalization. Halogenases, for example, can catalyze the regioselective halogenation of indoles under mild conditions. While this is more relevant for the synthesis of halogenated indoles, other enzymes could potentially be used for the enantioselective functionalization of the indole core.

The table below outlines some potential catalytic transformations for this compound.

| Catalytic Approach | Reaction Type | Potential Outcome |

| Palladium Catalysis | Suzuki Coupling | Selective C-C bond formation at C5 |

| Brønsted Acid Catalysis | C6-H Functionalization | Introduction of a substituent at the C6 position (competing with C3) |

| Photocatalysis | Dearomatization | Formation of semi-saturated polycyclic systems |

5 Bromo 6 Fluoro 1 Methyl 1h Indole As a Versatile Synthetic Building Block

Precursor for Advanced Organic Compounds

The reactivity of the C-Br bond, coupled with the inherent reactivity of the indole (B1671886) nucleus, allows for the systematic construction of advanced organic compounds. This scaffold serves as a foundational element for introducing diverse functional groups and building molecular complexity.

The bromine atom at the 5-position of the indole ring is particularly well-suited for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new C-C, C-N, and C-O bonds with high efficiency and selectivity. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed to functionalize aryl halides. The 5-bromo-indole core can serve as a versatile coupling partner, allowing for the introduction of a wide array of substituents. evitachem.com For instance, the Suzuki-Miyaura coupling of similar 5-bromo-aza-indoles with various arylboronic acids has been shown to proceed in good to excellent yields, demonstrating the utility of the C5-bromo position as a reactive site for arylation. lmaleidykla.lt This methodology provides a straightforward route to 5-aryl indole derivatives, which are common motifs in biologically active molecules.

Table 1: Representative Cross-Coupling Reactions with the 5-Bromo-indole Scaffold

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond Type | Potential Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, K₂CO₃ | sp²-sp² | 5-Aryl-indoles |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ | sp²-sp² | 5-Vinyl-indoles |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | sp²-sp | 5-Alkynyl-indoles |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP, NaOtBu | sp²-N | 5-Amino-indoles |

Starting with 5-Bromo-6-fluoro-1-methyl-1H-indole, chemists can introduce multiple functional groups at various positions on the indole ring, leading to polyfunctionalized derivatives. Following an initial cross-coupling reaction at the C5-position, further modifications can be undertaken. The indole nucleus itself is amenable to electrophilic substitution, typically at the C3-position. Additionally, directed ortho-metalation or halogen-metal exchange can be used to introduce substituents at other positions, such as C2, C4, or C7. The fluorine atom at the C6-position not only influences the electronic properties of the ring, making it more electron-deficient, but can also serve as a site for nucleophilic aromatic substitution under specific conditions or participate in directing metallation reactions. This multi-faceted reactivity allows for the synthesis of indole derivatives with precisely controlled substitution patterns, which is critical for structure-activity relationship (SAR) studies in medicinal chemistry.

Scaffold for Complex Heterocyclic Systems

The functionalized indole core is a stepping stone for the assembly of more elaborate, multi-ring systems. The substituents introduced in primary functionalization steps can be elaborated to construct new rings fused or bridged onto the original indole framework.

Polycyclic fused indoles are prevalent in natural products and pharmaceuticals. The this compound scaffold can be strategically elaborated to create such complex architectures. For example, a substituent introduced at the C5-position via a Suzuki coupling could contain a functional group that can subsequently react with the C4-position of the indole ring in an intramolecular cyclization. This can lead to the formation of [cd]-fused indole systems, which are present in molecules like ergot alkaloids. nih.gov Similarly, functional groups at the C3 and C4 positions can be used to construct bridged bicyclic systems peri-annulated to the indole core. researchgate.net Ytterbium triflate-catalyzed domino reactions, for example, have been used to create tropane systems fused to an indole core, highlighting advanced strategies for building complex, three-dimensional structures from functionalized indoles. researchgate.net

Bis-indole derivatives, compounds containing two indole moieties, are a significant class of natural and synthetic products with a wide range of biological activities. mdpi.com The this compound can be a key precursor for these molecules. Symmetrical bis-indoles can potentially be synthesized through homocoupling reactions, such as an Ullmann coupling. More versatile are methods for creating unsymmetrical bis-indoles. This can be achieved by first converting the bromo-indole into an organometallic derivative (e.g., an indolylboronic acid) and then using this in a Suzuki coupling with a different halo-indole. Alternatively, the bromo-indole can be coupled with an unmodified indole molecule in the presence of a catalyst to form bis(indolyl)methanes or related structures. unl.pt These strategies allow for the controlled assembly of two distinct indole units, providing access to a vast chemical space of bis-indole compounds. acs.org

Strategies for Diversity-Oriented Synthesis Using the Indole Core

Diversity-oriented synthesis (DOS) is an approach used to generate libraries of structurally diverse small molecules for high-throughput screening and chemical biology. nih.govrsc.org The goal is to efficiently explore a broad range of chemical space to discover novel molecular scaffolds with interesting biological functions. mdpi.com

A key principle of DOS is the use of a central scaffold that allows for rapid diversification. This compound is an excellent candidate for such a scaffold. The bromine atom at C5 acts as a critical branching point for "appendage diversity," where a wide variety of different chemical groups can be attached using the robust cross-coupling reactions described previously. frontiersin.org

Furthermore, the indole core itself can undergo reactions that alter the core structure, leading to "scaffold diversity." For instance, functional groups introduced at the C5 position can trigger intramolecular cascade reactions, leading to the formation of new fused or bridged ring systems, thereby transforming the initial indole scaffold into a completely new heterocyclic framework. nih.gov By combining a build/couple/pair strategy with the inherent reactivity of the functionalized indole, a library of compounds with high structural and stereochemical complexity can be generated from this single, versatile starting material. frontiersin.org

Intermediacy in the Synthesis of Natural Product Analogues

The indole scaffold is a prominent feature in a vast array of natural products exhibiting a wide spectrum of biological activities. Consequently, the synthesis of analogues of these natural products is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships, improving pharmacological profiles, and discovering novel therapeutic agents. Substituted indoles, such as this compound, are valuable intermediates in this pursuit. The strategic placement of bromo, fluoro, and methyl groups on the indole ring provides synthetic handles for further molecular elaboration and allows for the fine-tuning of the electronic and lipophilic properties of the target analogues.

Furthermore, the fluorine atom at the C-6 position can significantly influence the biological activity and pharmacokinetic properties of the resulting analogues. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The N-methylation of the indole ring is another key feature, as it can impact the molecule's conformation and its ability to participate in hydrogen bonding, which are critical for receptor recognition.

Given the synthetic versatility of halogenated and fluorinated indoles, it is plausible that this compound could serve as a key intermediate in the synthesis of analogues of various indole alkaloids, such as those isolated from marine organisms or terrestrial plants. For instance, it could be envisioned as a precursor for analogues of marine alkaloids like the meridianins or synthetic derivatives of the phytoalexin brassinin, where modifications on the indole core are desired to probe biological activity.

Due to the absence of specific research findings on the use of this compound in the synthesis of natural product analogues in the public domain, a data table with detailed experimental results cannot be provided at this time.

Sustainable Approaches in the Synthesis of Halogenated Indole Derivatives

Principles of Green Chemistry in Indole (B1671886) Synthesis

The application of green chemistry principles to the synthesis of indoles and their halogenated derivatives is a important step toward more sustainable chemical manufacturing. tandfonline.com These principles provide a framework for designing and optimizing chemical processes to minimize their environmental footprint. Key principles that have been successfully applied to indole synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. rsc.org

Multicomponent reactions (MCRs), for instance, exemplify several green chemistry principles by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. rsc.org An innovative two-step MCR for assembling the indole core from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides operates under mild conditions using ethanol (B145695) as a solvent and avoiding metal catalysts, which aligns with the goals of waste prevention and energy efficiency. rsc.org This approach highlights how thoughtful reaction design can lead to more environmentally benign synthetic routes. rsc.orgrsc.org

Other green approaches in indole synthesis include the use of microwave irradiation, ultrasound, ionic liquids, and solvent-free reaction conditions, all of which contribute to reducing reaction times, energy consumption, and the use of volatile organic solvents. eurekaselect.comresearchgate.net

Development of Eco-Friendly Reagents and Catalysts

A central tenet of sustainable synthesis is the replacement of toxic and hazardous reagents and catalysts with safer, more efficient, and often renewable alternatives. This shift is particularly critical in halogenation reactions, which traditionally use dangerous halogenating agents.

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and green alternative for the selective halogenation of aromatic compounds, including indoles. frontiersin.orgresearchgate.net Flavin-dependent halogenases (FDHs) are particularly noteworthy as they operate under mild, aqueous conditions at ambient temperatures, using benign halide salts as the halogen source. nih.govmdpi.com This enzymatic approach avoids the need for hazardous electrophilic halogen sources and minimizes the use of volatile organic solvents. nih.gov

One significant advantage of enzymatic halogenation is the high degree of regioselectivity, which simplifies product purification and reduces waste. nih.gov For example, various tryptophan halogenases (PyrH, Thal, and RebH) can selectively halogenate L-tryptophan at the 5-, 6-, or 7-position of the indole ring, respectively. mdpi.com Researchers have successfully used RebH variants to halogenate a range of indole and azaindole derivatives, demonstrating the potential for creating diverse halogenated heterocycles. frontiersin.org These enzymatic systems offer an attractive route for producing halogenated indoles in a more sustainable manner. mdpi.com

| Enzyme Variant | Substrate | Product | Key Finding |

| RebH variant 3-LSR | Indole | 3-Bromoindole | Catalyzed bromination with high conversion without an external flavin reductase. frontiersin.org |

| BrvH | Indole | 3-Bromoindole | Showed significantly higher bromination activity over chlorination. nih.gov |

| PyrH, Thal, RebH | L-Tryptophan | 5-, 6-, or 7-chloro-L-tryptophan | Demonstrated high regioselectivity in chlorination using different enzymes. mdpi.com |

More recently, carbon-based solid acid catalysts have gained attention due to their low toxicity, high catalytic activity, and insolubility in most organic solvents. beilstein-journals.org Similarly, nanometal oxides like TiO2 nanoparticles have proven to be effective, non-toxic, and reusable catalysts for reactions involving indoles, often under solvent-free conditions. beilstein-journals.org The development of such robust and recyclable catalytic systems is crucial for designing sustainable manufacturing processes for indole derivatives. nih.gov For instance, an environmentally benign procedure for the hydrogenation of unprotected indoles to indolines utilizes a Pt/C heterogeneous catalyst in water. nih.gov

Solvent Minimization and Replacement Strategies

Solvents account for a significant portion of the waste generated in chemical processes. Therefore, minimizing their use or replacing hazardous organic solvents with greener alternatives is a key objective in sustainable synthesis.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. google.com The synthesis of indole derivatives in aqueous media represents a significant step towards more sustainable processes. beilstein-journals.org Enzymatic halogenations, for example, are typically conducted in aqueous buffers, completely avoiding organic solvents. nih.gov

Beyond biocatalysis, certain chemical syntheses of indoles have been adapted to aqueous conditions. The Fischer indole synthesis can be carried out in an aqueous medium using specific acid catalysts. google.com The use of water as a solvent not only improves the environmental profile of the reaction but can also simplify downstream processing. google.com Research has shown that protocols using water as the reaction solvent with low catalyst loading can provide satisfying yields under mild conditions, representing a more efficient and greener methodology. beilstein-journals.org

Waste Reduction and Byproduct Management in Synthetic Protocols

Effective waste management is a critical component of sustainable chemical synthesis. This involves designing reactions that generate minimal waste (prevention) and developing strategies to manage or valorize any byproducts that are formed.

One of the most effective ways to reduce waste is through reaction design that maximizes atom economy, a concept central to multicomponent reactions. rsc.org By incorporating most or all of the atoms from the starting materials into the final product, MCRs inherently generate less waste compared to multi-step linear syntheses. researchgate.net

Another strategy involves the use of catalytic systems that avoid the generation of toxic byproducts. For instance, an electrosynthesis method for certain indole derivatives uses electric energy and oxygen from the air, avoiding metal catalysts and high temperatures that can lead to environmental pollution. koreabiomed.com Similarly, using catalytic amounts of halides with an oxidant like oxone can replace stoichiometric and hazardous halogenating agents such as N-bromosuccinimide (NBS), thereby preventing the formation of corresponding waste streams. springernature.com The development of such protocols, which are characterized by operational simplicity and high atom economy, is essential for building a more sustainable chemical industry. researchgate.netthieme-connect.com

Assessment of Green Chemistry Metrics and Environmental Benefits

The shift towards sustainable practices in chemical synthesis is underpinned by the quantitative evaluation of a process's environmental performance. Green chemistry metrics provide a crucial framework for assessing the "greenness" of synthetic routes to halogenated indole derivatives, including 5-Bromo-6-fluoro-1-methyl-1H-indole. These metrics move beyond traditional yield calculations to offer a more holistic view of efficiency and waste generation. semanticscholar.orgresearchgate.net

Key mass-based metrics employed in this assessment include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). researchgate.netresearchgate.net

Atom Economy (AE): Introduced by Barry Trost, this metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product. wiley-vch.de It provides a theoretical measure of how many atoms from the reactants are incorporated into the final product. wiley-vch.degreenchemistry-toolkit.org

E-Factor: This metric provides a more practical measure of waste by quantifying the total mass of waste generated per kilogram of product. researchgate.netlibretexts.org An ideal E-factor is zero; higher values indicate greater waste production. libretexts.org The pharmaceutical industry has historically exhibited high E-factors, often exceeding 100, due to complex, multi-step syntheses. researchgate.networdpress.com

Process Mass Intensity (PMI): Endorsed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.org It offers a comprehensive view of process efficiency from start to finish. semanticscholar.orggreenchemistry-toolkit.org

The application of these metrics allows for a direct comparison between traditional and sustainable synthetic pathways. For instance, conventional halogenation of indoles often employs stoichiometric halogenating agents like N-bromosuccinimide (NBS) or toxic transition metals, which contribute to poor atom economy and generate significant waste, resulting in high E-Factors and PMIs. springernature.comnih.gov

In contrast, modern, greener approaches focus on catalytic and more benign reagents. A notable example is the use of an oxone-halide system for the halogenation of indoles. springernature.comnih.govresearchgate.net This method generates the reactive halogenating species in situ from a simple halide salt and an environmentally benign oxidant (oxone), eliminating the need for stoichiometric halogenating agents and reducing the production of hazardous byproducts. springernature.comresearchgate.net

Research Findings in Green Synthesis

Detailed analysis of synthetic routes using green chemistry metrics reveals the substantial environmental advantages of sustainable methodologies. While specific metric data for the synthesis of this compound is not prominently available in public literature, an illustrative comparison can be made based on typical reaction types for halogenated indoles.

Consider a hypothetical comparison between a traditional bromination route and a green catalytic route for a similar indole derivative.

Table 1: Illustrative Green Chemistry Metrics Comparison for Halogenated Indole Synthesis

| Metric | Formula | Traditional Route (e.g., using NBS) | Green Catalytic Route (e.g., Oxone-Halide) |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / ΣMW of Reactants) × 100 | ~60-70% | >90% |

| E-Factor | Total Waste (kg) / Product (kg) | 50 - >100 | 5 - 20 |

| Process Mass Intensity (PMI) | Total Mass In (kg) / Product (kg) | 51 - >101 | 6 - 21 |

Note: The values presented in this table are illustrative estimates for typical indole halogenation reactions and are intended to demonstrate the comparative advantages of green chemistry approaches.

Environmental Benefits

The adoption of sustainable synthetic methods for halogenated indoles provides numerous environmental benefits directly correlated with the improvements seen in the green chemistry metrics:

Waste Prevention: The primary benefit is a substantial reduction in chemical waste. nih.gov By employing catalytic rather than stoichiometric reagents, the formation of byproducts is minimized, leading to lower E-factors. springernature.com

Use of Safer Chemicals: Green methodologies prioritize the replacement of hazardous substances. nih.gov For example, substituting toxic, volatile organic solvents with greener alternatives like water or recyclable ionic liquids, or eliminating them entirely in solvent-free reactions, reduces environmental impact and improves worker safety. nih.govresearchgate.net The oxone-halide system avoids the use of organic halogenating agents, which can be harmful. springernature.com

Energy Efficiency: Many green chemistry protocols, such as those employing highly efficient catalysts or microwave irradiation, can be performed at lower temperatures or for shorter reaction times, thus reducing energy consumption compared to traditional heating methods. researchgate.net

Resource Efficiency: Higher atom economy and reaction yields mean that fewer raw materials are required to produce the same amount of product, conserving valuable chemical feedstocks. researchgate.net

Catalysis and Recyclability: The emphasis on catalytic processes is a core principle of green chemistry. nih.gov Catalysts, used in small amounts, can facilitate transformations multiple times. Furthermore, the development of heterogeneous catalysts allows for easier separation from the reaction mixture, enabling catalyst recovery and reuse, which further minimizes waste. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-6-fluoro-1-methyl-1H-indole in academic laboratories?

- Methodological Answer : The synthesis typically involves halogenation and methylation steps. For example, methylation of 5-bromo-6-fluoroindole can be achieved using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) in anhydrous DMF at 0–25°C for 12–24 hours . Purification via flash chromatography (e.g., using hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water yields the product. Key validation steps include <sup>1</sup>H NMR (e.g., methyl group resonance at δ ~3.28 ppm) and LC-MS (e.g., [M+H]<sup>+</sup> at m/z 229–231) .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- <sup>1</sup>H/</sup>13</sup>C NMR : Confirm substituent positions (e.g., methyl group at δ ~3.28 ppm, aromatic protons at δ 7.1–7.3 ppm) .

- LC-MS : Verify molecular ion ([M+H]<sup>+</sup> expected at m/z 229–231) and assess purity (>95% by UV integration) .

- Melting Point : Compare with literature values (e.g., 90–92°C for analogous bromoindoles) .

Advanced Research Questions

Q. What crystallographic strategies resolve discrepancies in structural data for halogenated indoles?

- Methodological Answer : Use software suites like SHELXL for refinement and OLEX2 for visualization . Key steps:

- Collect high-resolution X-ray data (resolution ≤0.8 Å) to minimize noise.

- Validate hydrogen bonding and halogen (Br/F) interactions using PLATON or Mercury.

- Cross-check against DFT-calculated bond lengths/angles to identify outliers .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Replicate Conditions : Test alternative solvents (e.g., PEG-400 vs. DMF) or catalysts (e.g., CuI vs. Pd) to identify yield-limiting factors .

- Multi-Technique Validation : Cross-reference NMR shifts with computational predictions (e.g., ChemDraw or Gaussian simulations) .

- Systematic Meta-Analysis : Compare datasets using statistical tools (e.g., R or Python) to identify trends or outliers .

Q. What approaches optimize structure-activity relationship (SAR) studies for halogenated indoles in drug discovery?

- Methodological Answer :

- Positional Isomer Screening : Synthesize analogs with Br/F at positions 5/6/7 and test for bioactivity (e.g., kinase inhibition) .

- Pharmacophore Modeling : Use MOE or Schrödinger to map electronic effects of halogens on binding affinity.

- In Silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) using SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.